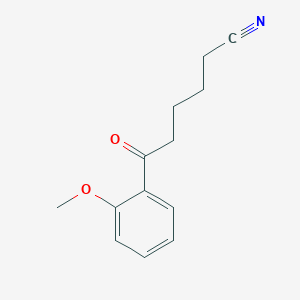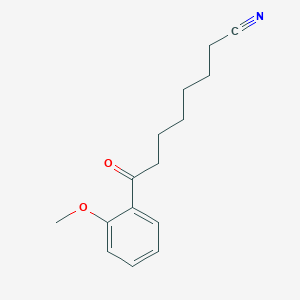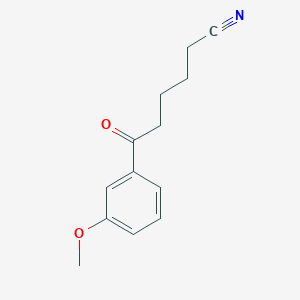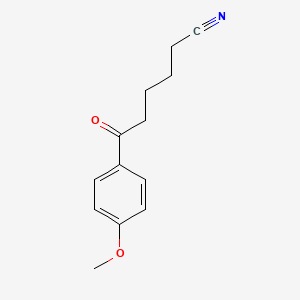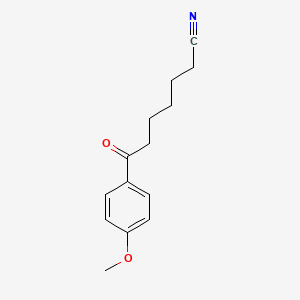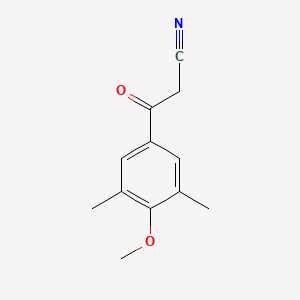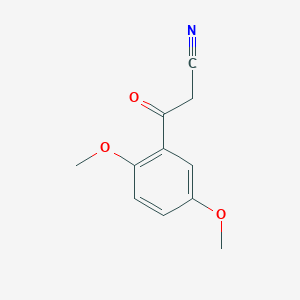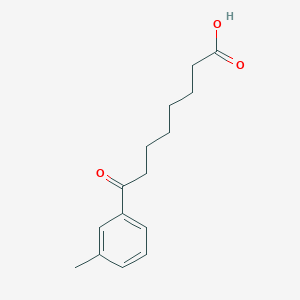
Ácido 8-(3-metilfenil)-8-oxooctanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Methylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a phenyl group substituted with a methyl group at the third position, an oxo group at the eighth position, and an octanoic acid chain
Aplicaciones Científicas De Investigación
8-(3-Methylphenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .
Mode of Action
Similar compounds, such as those in the indole family, are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 8-(3-Methylphenyl)-8-oxooctanoic acid may also interact with similar biochemical pathways.
Result of Action
Similar compounds, such as those in the indole family, are known to have diverse biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by various environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and octanoic acid.
Condensation Reaction: The initial step involves a condensation reaction between 3-methylbenzaldehyde and octanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Oxidation: The resulting intermediate undergoes oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group at the eighth position.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure 8-(3-Methylphenyl)-8-oxooctanoic acid.
Industrial Production Methods
Industrial production of 8-(3-Methylphenyl)-8-oxooctanoic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and purification processes enhances efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Methylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylphenylacetic acid: Similar structure but lacks the oxo group and octanoic acid chain.
8-Phenyl-8-oxooctanoic acid: Similar structure but lacks the methyl group on the phenyl ring.
3-Methylbenzaldehyde: Precursor in the synthesis but lacks the octanoic acid chain and oxo group.
Uniqueness
8-(3-Methylphenyl)-8-oxooctanoic acid is unique due to the combination of its structural features, including the methyl-substituted phenyl ring, the oxo group, and the octanoic acid chain
Propiedades
IUPAC Name |
8-(3-methylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-12-7-6-8-13(11-12)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUFJJWHFKLGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645287 |
Source


|
| Record name | 8-(3-Methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-42-9 |
Source


|
| Record name | 8-(3-Methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)



